molecular formula C17H19NO2S B4578902 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4578902
M. Wt: 301.4 g/mol
InChI Key: QDYVHJRSSRDGOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline derivatives involves copper-catalyzed C(sp3)-S bond and C(sp2)-S bond cross-coupling reactions. For instance, the sulfuration reaction of 2-(2-iodobenzoyl) substituted or 2-(2-iodobenzyl) substituted 1,2,3,4-tetrahydroisoquinolines with potassium sulfide in the presence of copper catalysts leads to the formation of tetrahydroisoquinoline-fused 1,3-benzothiazine scaffolds (Pan Dang et al., 2017). This method demonstrates an efficient strategy for constructing the corresponding derivatives.

Molecular Structure Analysis

The molecular structure of derivatives of 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is characterized by complex arrangements and interactions. For example, the crystal structure of a related compound, trans-rac-[1-oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate, reveals specific dihedral angles and intermolecular interactions (M. Akkurt et al., 2008). These structures provide insights into the properties and reactivity of these compounds.

Chemical Reactions and Properties

Chemical reactions involving 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline derivatives include various catalytic processes and interactions. A notable reaction is the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via a tandem radical cyclization and sulfonylation reaction (Xu Liu et al., 2016). These reactions underline the versatility and reactivity of tetrahydroisoquinoline derivatives.

Physical Properties Analysis

The physical properties of 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Detailed analysis of these properties is essential for understanding their behavior in various environments and potential applications.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group interactions, define the applications and synthesis pathways of tetrahydroisoquinoline derivatives. The study on the comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase highlights the chemical interactions and potency of these compounds (G. L. Grunewald et al., 2006).

Scientific Research Applications

Synthesis and Chemical Properties

Copper-Catalyzed Synthesis : A study by Dang, Zheng, and Liang (2017) described the copper-catalyzed sulfuration reaction of 2-(2-iodobenzoyl) substituted, or 2-(2-iodobenzyl) substituted 1,2,3,4-tetrahydroisoquinolines with potassium sulfide. This method efficiently constructs tetrahydroisoquinoline-fused 1,3-benzothiazine scaffolds, demonstrating a strategy to form C(sp3)-S and C(sp2)-S bonds, highlighting the chemical versatility of these compounds (Dang, Zheng, & Liang, 2017).

Rhodium(II)-Catalyzed Skeletal Rearrangement : Research by Yu et al. (2016) showcased the skeletal rearrangement of ether tethered N-sulfonyl-1,2,3-triazoles through rhodium(II) catalysis, offering a rapid approach to 2-aminoindanone and dihydroisoquinoline derivatives. This method signifies a novel pathway to diverse molecular structures, implicating the significance of 1,2,3,4-tetrahydroisoquinoline derivatives in synthetic organic chemistry (Yu et al., 2016).

Biological Applications

Antitumor Activity : The synthesis and evaluation of 1,2,3,4-tetrahydroisoquinoline derivatives for their antitumor activities have been an area of active research. A study highlighted by Redda, Gangapuram, and Ardley (2010) focused on substituted tetrahydroisoquinolines as potential anticancer agents, indicating their significant cytotoxicity against breast cancer cell lines. This research underlines the therapeutic potential of these compounds in cancer treatment (Redda, Gangapuram, & Ardley, 2010).

Microtubule Disruptor for Cancer Therapy : The exploration of tetrahydroisoquinoline derivatives as microtubule disruptors for cancer therapy has shown promising results. The study by Hargrave et al. (2022) investigated a tetrahydroisoquinoline-based sulfamate, STX3451, for its potential to pre-sensitize breast cancer cells to radiation, showing increased cytotoxicity and suggesting a novel approach to cancer treatment (Hargrave et al., 2022).

properties

IUPAC Name

2-[(3-methylphenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-14-5-4-6-15(11-14)13-21(19,20)18-10-9-16-7-2-3-8-17(16)12-18/h2-8,11H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYVHJRSSRDGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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